molecular formula C11H11N3S B8424764 4-(2-Methyl-pyridin-4-yl)-2-methylsulfanyl-pyrimidine

4-(2-Methyl-pyridin-4-yl)-2-methylsulfanyl-pyrimidine

Cat. No. B8424764
M. Wt: 217.29 g/mol
InChI Key: IHOLHCUPJHGUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methyl-pyridin-4-yl)-2-methylsulfanyl-pyrimidine is a useful research compound. Its molecular formula is C11H11N3S and its molecular weight is 217.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methyl-pyridin-4-yl)-2-methylsulfanyl-pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methyl-pyridin-4-yl)-2-methylsulfanyl-pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Methyl-pyridin-4-yl)-2-methylsulfanyl-pyrimidine

Molecular Formula

C11H11N3S

Molecular Weight

217.29 g/mol

IUPAC Name

4-(2-methylpyridin-4-yl)-2-methylsulfanylpyrimidine

InChI

InChI=1S/C11H11N3S/c1-8-7-9(3-5-12-8)10-4-6-13-11(14-10)15-2/h3-7H,1-2H3

InChI Key

IHOLHCUPJHGUKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=NC(=NC=C2)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-methylsulfanyl-pyrimidine (781 mg, 4.86 mmol) in degassed nPrOH (55 ml), 2-methylpyridine-4-boronic acid (800 mg, 5.84 mmol), Na2CO3 (619 mg, 5.47 mmol), triphenylphosphine (127 mg, 0.486 mmol) and Pd(OAc)2 (32 mg, 0.15 mmol) were added. The mixture was stirred at 100° C. for 1 hour. The solvent was evaporated under vacuum, and the crude was dissolved in DCM and washed with water. The organic phase was dried (Na2SO4) and evaporated. The crude was purified by flash chromatography with DCM-MeOH—NH4OH (20-0.1-0.2) to give 990 mg of the title compound (93% yield).
Quantity
781 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
619 mg
Type
reactant
Reaction Step One
Quantity
127 mg
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
32 mg
Type
catalyst
Reaction Step One
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.